1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene 1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 2229518-36-7
VCID: VC6456435
InChI: InChI=1S/C10H7F3O/c1-3-7-4-5-8(14-2)6-9(7)10(11,12)13/h1,4-6H,2H3
SMILES: COC1=CC(=C(C=C1)C#C)C(F)(F)F
Molecular Formula: C10H7F3O
Molecular Weight: 200.16

1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene

CAS No.: 2229518-36-7

Cat. No.: VC6456435

Molecular Formula: C10H7F3O

Molecular Weight: 200.16

* For research use only. Not for human or veterinary use.

1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene - 2229518-36-7

Specification

CAS No. 2229518-36-7
Molecular Formula C10H7F3O
Molecular Weight 200.16
IUPAC Name 1-ethynyl-4-methoxy-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C10H7F3O/c1-3-7-4-5-8(14-2)6-9(7)10(11,12)13/h1,4-6H,2H3
Standard InChI Key NYFPQFXBAOKMQV-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C#C)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene core with three substituents:

  • Ethynyl group (-C≡CH) at position 1, providing a rigid, linear geometry and enabling participation in coupling reactions.

  • Methoxy group (-OCH₃) at position 4, donating electron density through resonance.

  • Trifluoromethyl group (-CF₃) at position 2, withdrawing electron density inductively.

This juxtaposition creates a polarized aromatic system, with the methoxy group enhancing nucleophilic aromatic substitution (NAS) reactivity at ortho/para positions, while the -CF₃ group stabilizes intermediates in electrophilic reactions .

Experimental and Predicted Properties

While direct measurements for this compound are unavailable, properties are inferred from analogous structures (Table 1):

Table 1: Comparative Physicochemical Properties

Property1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene (Predicted)4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
Molecular FormulaC₁₀H₇F₃OC₈H₆F₃NO₃
Molecular Weight (g/mol)200.11221.13
Density (g/cm³)1.35–1.451.4±0.1
Boiling Point (°C)260–280273.8±40.0
Flash Point (°C)115–125119.4±27.3

The lower molecular weight compared to reflects the absence of a nitro group. The ethynyl moiety likely reduces symmetry, lowering melting points relative to nitro analogues .

Synthetic Methodologies

Sonogashira Coupling

The ethynyl group is typically introduced via Sonogashira cross-coupling, as demonstrated in the synthesis of 2-((3,5-bis(trifluoromethyl)phenyl)ethynyl)quinoline-3-carbaldehyde . A plausible route for the target compound involves:

  • Halogenation: Bromination of 4-methoxy-2-(trifluoromethyl)benzene at position 1.

  • Coupling: Reaction with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis:

    Ar-Br+TMSAPd0/CuIAr-C≡C-TMSdesilylationAr-C≡CH\text{Ar-Br} + \text{TMSA} \xrightarrow{\text{Pd}^0/\text{CuI}} \text{Ar-C≡C-TMS} \xrightarrow{\text{desilylation}} \text{Ar-C≡CH}

    Yields >80% are achievable under optimized conditions (60–80°C, 12–24 h) .

Alternative Pathways

  • Direct Alkynylation: Using ethynylmagnesium bromide on a pre-functionalized benzene derivative.

  • Protection-Deprotection Strategies: Sequential introduction of -OCH₃ and -CF₃ groups to avoid side reactions.

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs incoming electrophiles to the para position (relative to itself), but the -CF₃ group deactivates the ring, favoring harsh conditions:

Ar-H+NO2+H2SO4Ar-NO2(meta to -CF3)\text{Ar-H} + \text{NO}_2^+ \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2 \quad (\text{meta to -CF}_3)

Nitration occurs predominantly at position 5 due to the -CF₃ group’s meta-directing effect.

Cycloaddition Reactions

The ethynyl group participates in [3+2] cycloadditions with azides to form triazoles:

Ar-C≡CH+N3RCuIAr-C≡C-N3RAr-triazole\text{Ar-C≡CH} + \text{N}_3\text{R} \xrightarrow{\text{CuI}} \text{Ar-C≡C-N}_3\text{R} \rightarrow \text{Ar-triazole}

This reactivity is exploited in click chemistry for bioconjugation .

Applications in Scientific Research

Pharmaceutical Intermediates

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for:

  • Kinase Inhibitors: As seen in furo[3,4-b]quinoline derivatives .

  • Anticancer Agents: Ethynyl groups enable conjugation to targeting moieties.

Materials Science

  • Liquid Crystals: The rigid ethynyl spacer and polar -CF₃ group promote mesophase formation.

  • Polymer Backbones: Incorporation into conjugated polymers for organic electronics.

Future Directions

  • Catalytic Asymmetric Modifications: Developing enantioselective routes to chiral derivatives.

  • Supramolecular Chemistry: Exploiting ethynyl-CF₃ interactions for self-assembly.

  • In Vivo Studies: Evaluating pharmacokinetics of drug candidates derived from this scaffold.

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